N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite

描述

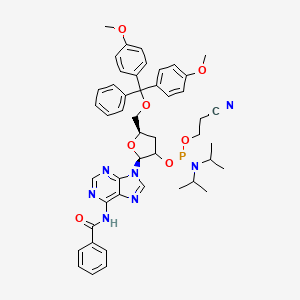

Chemical Structure and Properties: N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite (CAS 98796-53-3) is a phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its empirical formula is C₄₇H₅₂N₇O₇P, with a molar mass of 857.93 g/mol . The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, while the exocyclic amine of adenine is benzoylated to prevent side reactions during synthesis. The 3'-hydroxyl is activated as a cyanoethyl (CE) phosphoramidite for coupling.

Applications: This compound is critical for introducing modified adenosine residues into DNA strands, enabling studies on nucleic acid-protein interactions, antisense therapeutics, and gene-editing tools . Storage at -20°C is required to maintain stability .

属性

分子式 |

C47H52N7O7P |

|---|---|

分子量 |

857.9 g/mol |

IUPAC 名称 |

N-[9-[(2S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41?,46+,62?/m1/s1 |

InChI 键 |

JVRBQNAFQWBIAU-VYEDMMTISA-N |

手性 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

产品来源 |

United States |

准备方法

Protection of the 5'-Hydroxyl Group

The synthesis begins with the selective protection of the 5'-hydroxyl group of 2'-deoxyadenosine using 4,4'-dimethoxytrityl (DMT) chloride. This step ensures temporary blocking of the 5'-OH to prevent undesired side reactions during subsequent modifications.

Reaction Conditions :

- Solvent : Anhydrous pyridine or dichloromethane

- Reagent : DMT-Cl (1.2 equivalents)

- Temperature : 0–25°C

- Time : 4–6 hours

The reaction progress is monitored via thin-layer chromatography (TLC) using a 9:1 (v/v) dichloromethane/methanol system. The DMT group introduces UV activity (λ = 495 nm), facilitating real-time tracking.

N6-Benzoylation of the Adenine Base

The exocyclic amine at the N6 position of adenine is benzoylated to prevent oxidation and side reactions during phosphoramidite coupling.

Reaction Conditions :

- Solvent : Anhydrous acetonitrile

- Reagent : Benzoyl chloride (1.5 equivalents) with 4-dimethylaminopyridine (DMAP) as a catalyst

- Temperature : 25–40°C

- Time : 12–18 hours

Excess benzoyl chloride is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate. The N6-benzoyl group remains stable under acidic and basic conditions but is cleaved during final deprotection with ammonium hydroxide.

Phosphitylation of the 3'-Hydroxyl Group

The 3'-hydroxyl group is converted into a reactive phosphoramidite moiety using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

Reaction Conditions :

- Solvent : Anhydrous tetrahydrofuran (THF)

- Reagent : 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.3 equivalents)

- Activator : 1H-Tetrazole (0.45 M in THF)

- Temperature : −10–0°C (ice-bath)

- Time : 1–2 hours

The reaction is conducted under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the phosphoramidite. Completion is confirmed by 31P NMR, which shows a characteristic peak at δ ≈ 149 ppm for P(III).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography on silica gel (230–400 mesh) using a gradient of ethyl acetate/hexane (1:3 to 1:1) with 0.1% triethylamine to suppress silanol interactions. The DMT-protected compound elutes as a yellow-orange band.

Purity Criteria :

- HPLC : >98% purity (C18 column, 0.1 M TEAA buffer/acetonitrile gradient)

- Mass Spectrometry : MALDI-TOF confirms molecular ion [M+H]+ at m/z 930.3 (calculated: 930.4).

Industrial-Scale Production Challenges

Optimized Reaction Scaling

Industrial processes employ continuous-flow reactors to improve mixing and heat transfer during benzoylation and phosphitylation. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–10 kg |

| Reaction Time | 12–18 hours | 6–8 hours (flow reactor) |

| Yield | 70–75% | 85–90% |

Cost-Efficient Reagent Recovery

Diisopropylamine (DIPEA) and triethylamine (TEA) are recovered via distillation and reused, reducing production costs by 20–30%.

Comparative Analysis of Phosphitylation Reagents

| Reagent | Coupling Efficiency | Stability (25°C) | Cost (USD/g) |

|---|---|---|---|

| 2-Cyanoethyl-N,N-diisopropylchloro | 98–99% | 6 months | 120 |

| Methylthio-tetrazole | 95–97% | 3 months | 90 |

| Benzimidazolium triflate | 96–98% | 4 months | 150 |

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

Phosphoramidite hydrolysis to H-phosphonate is a major side reaction (5–10% yield loss) under humid conditions. This is mitigated by rigorous drying of solvents (<10 ppm H2O) and reagents.

Steric Effects in Phosphitylation

The 5'-DMT group creates steric hindrance, slowing phosphitylation by 20–30% compared to unprotected analogs. This is counteracted by increasing reaction time to 2 hours.

Quality Control Protocols

31P NMR Spectroscopy

- Phosphoramidite Integrity : δ 148–150 ppm (P(III))

- Degradation Products : δ −5 to 0 ppm (H-phosphonate)

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 54.82 | 54.78 |

| H | 5.62 | 5.59 |

| N | 7.51 | 7.48 |

化学反应分析

Types of Reactions

N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite primarily undergoes substitution reactions. The phosphoramidite group reacts with hydroxyl groups on the growing oligonucleotide chain, forming phosphite triester intermediates. These intermediates are then oxidized to stable phosphate triesters .

Common Reagents and Conditions

Common reagents used in these reactions include tetrazole as an activator and iodine or tert-butyl hydroperoxide as oxidizing agents. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the phosphoramidite group .

Major Products Formed

The major products formed from these reactions are oligonucleotides with phosphodiester linkages. These synthetic oligonucleotides can be used in various applications, including gene synthesis, PCR, and antisense therapy .

科学研究应用

Key Applications

1. Oligonucleotide Synthesis

- Role in Synthesis : The primary application of N6-benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite is its use as a reagent in the solid-phase synthesis of oligonucleotides. This method allows for the efficient assembly of DNA and RNA sequences, facilitating studies in genetics and molecular biology .

- Advantages : The compound's protective groups enable selective reactions, enhancing the yield and purity of synthesized oligonucleotides.

2. Gene Expression Studies

- Applications in Research : Oligonucleotides synthesized using this phosphoramidite can be utilized in gene expression studies, including the analysis of promoter activity and RNA interference mechanisms. This is crucial for understanding gene regulation and function .

- Case Study : In a study exploring gene silencing techniques, researchers employed oligonucleotides synthesized with this compound to effectively inhibit target gene expression in mammalian cells, demonstrating its utility in functional genomics.

3. DNA-Protein Interaction Studies

- Investigating Interactions : The compound is instrumental in studying DNA-protein interactions, which are vital for processes such as transcription and replication. Oligonucleotides can be labeled or modified to probe these interactions using techniques like electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) .

- Research Findings : A study utilizing oligonucleotides synthesized from this phosphoramidite revealed critical insights into the binding affinities of transcription factors to specific DNA sequences, contributing to our understanding of gene regulation.

作用机制

The mechanism of action of N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the formation of a phosphodiester linkage .

相似化合物的比较

Structural Modifications and Functional Groups

The following table summarizes key structural differences and properties of related phosphoramidites:

Key Differences and Implications

2'-Modifications :

- 2'-Fluoro (CAS 136834-22-5): Stabilizes the 3'-endo sugar conformation, enhancing RNA binding and nuclease resistance. This is pivotal in siRNA and antisense therapies .

- 2'-O-MOE (CAS 251647-53-7): Increases duplex melting temperature (Tm) with complementary RNA, improving pharmacokinetics in therapeutic oligonucleotides .

- 2'-O-TBDMS (CAS 104992-55-4): A standard in RNA synthesis, requiring acidic deprotection. Bulkier than MOE, which may reduce coupling efficiency .

Protecting Groups :

- 5'-DMT vs. 5'-Trityl : DMT (dimethoxytrityl) is acid-labile and widely used in automated synthesis. Trityl offers higher stability but requires harsher deprotection conditions .

- N6-Benzoyl vs. N6-Fmoc : Benzoyl is removed via aqueous ammonia, while Fmoc (fluorenylmethyloxycarbonyl) requires base-sensitive cleavage, enabling orthogonal strategies .

Synthetic Considerations :

- Compounds with larger substituents (e.g., MOE, TBDMS) often require longer coupling times or optimized activator solutions (e.g., 1H-tetrazole) to ensure high yields .

- Storage at -20°C is standard for phosphoramidites to prevent degradation, though prices vary significantly (e.g., €1,439.45/10g for CAS 136834-22-5 vs. €2,052.20/25g for CAS 251647-53-7) .

生物活性

N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite (CAS No. 98796-53-3) is a significant compound in the field of molecular biology and biochemistry. As a phosphoramidite, it plays a crucial role in the synthesis of oligonucleotides, which are essential for various applications including gene expression studies, DNA-protein interactions, and therapeutic developments. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.

Chemical Structure

This compound features a benzoyl group at the N6 position of adenosine, which enhances its stability and reactivity during oligonucleotide synthesis. The 5'-O-DMT (dimethoxytrityl) group protects the hydroxyl group at the 5' position, allowing for selective coupling during synthesis.

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of the Adenosine : The hydroxyl groups are protected using DMT.

- Benzoylation : The N6 position is modified with a benzoyl group.

- Phosphorylation : The compound is phosphorylated to form the phosphoramidite.

The synthesis can be achieved through various methods, including one-step procedures that modify N-nucleophilic groups in nucleobases .

This compound acts primarily as a building block in oligonucleotide synthesis. The biological activity is largely derived from the resulting oligonucleotides, which can interact with various biological targets such as proteins and nucleic acids.

Applications in Research

- Gene Expression Studies : Oligonucleotides synthesized from this phosphoramidite can be used to modulate gene expression through techniques such as RNA interference (RNAi) and antisense oligonucleotide therapy.

- DNA-Protein Interactions : The compound facilitates the study of interactions between DNA and proteins, crucial for understanding transcription regulation and cellular signaling pathways.

- Therapeutic Development : Its derivatives are being explored for potential therapeutic applications in cancer treatment and other diseases due to their ability to target specific RNA sequences.

Case Studies

Several studies have highlighted the efficacy of oligonucleotides synthesized using this compound:

- A study demonstrated that modified oligonucleotides could effectively inhibit the expression of target genes in cancer cell lines, showcasing their potential as therapeutic agents .

- Another research highlighted the use of these oligonucleotides in studying RNA modifications, which play critical roles in cellular processes .

Data Table: Biological Activity Overview

常见问题

Q. What are the standard synthetic protocols for preparing N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite?

The synthesis typically involves sequential protection, phosphorylation, and purification steps. For example:

- Step 1 : Dissolve the precursor nucleoside (e.g., N6-Benzoyl-2'-deoxyadenosine) in anhydrous CH₂Cl₂ under argon.

- Step 2 : Add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and a base (e.g., N,N-diisopropylethylamine) at 0°C, followed by stirring at room temperature.

- Step 3 : Quench the reaction with NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

- Step 4 : Purify via silica gel chromatography using gradients of hexane/ethyl acetate . Yield optimization often requires strict anhydrous conditions and inert gas protection to prevent phosphoramidite oxidation.

Q. How is the purity and structural identity of this compound verified in research settings?

Characterization employs:

- 1H/13C/31P NMR : To confirm regioselective phosphorylation (e.g., 31P NMR peaks near 149 ppm for phosphoramidites) and protection of the 5'-O-DMT and N6-benzoyl groups .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+Na]+ calculated for C₄₇H₅₂N₇O₇P: 857.93 g/mol) .

- HPLC : Purity ≥98.5% is standard, monitored using reversed-phase C18 columns with UV detection at 260 nm .

Q. What storage conditions are recommended to maintain stability?

- Store at < -15°C under argon in amber vials to prevent moisture absorption and phosphoramidite degradation.

- Avoid exposure to oxidizing agents, which can hydrolyze the cyanoethyl group or deprotect the DMT group .

- Pre-dry solvents (e.g., acetonitrile) used in oligonucleotide synthesis to minimize side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency in oligonucleotide synthesis?

- Activator Selection : Use 1H-tetrazole or 5-ethylthio-1H-tetrazole (0.25 M in acetonitrile) for faster coupling kinetics .

- Coupling Time : Extend to 3–5 minutes for sterically hindered nucleosides.

- Temperature Control : Maintain 22–25°C to balance reaction rate and exothermic side reactions .

- Capping Efficiency : Apply acetic anhydride/N-methylimidazole to cap unreacted 5'-OH groups, reducing deletion sequences .

Q. What strategies address discrepancies in 31P NMR data during structural elucidation?

- Solvent Effects : Use consistent deuterated solvents (e.g., CDCl₃) to avoid chemical shift variability.

- Phosphitylation Byproducts : Monitor for peaks near 0–5 ppm (H-phosphonate) or 20–25 ppm (oxidized phosphotriester), indicating incomplete reactions or oxidation.

- Quantitative 31P NMR : Integrate peaks to assess phosphoramidite purity and quantify degradation products .

Q. What methods mitigate exothermic reactions during phosphitylation?

- Slow Reagent Addition : Introduce phosphitylating agents dropwise at 0°C to control heat generation.

- Dilution : Increase reaction volume with CH₂Cl₂ to dissipate heat.

- Inert Atmosphere : Rigorous argon purging minimizes moisture-induced side reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on coupling yields (e.g., 65% vs. 97%)?

Variability often arises from:

- Moisture Contamination : Traces of H₂O hydrolyze phosphoramidites, reducing yields.

- Activator Purity : Impure tetrazole derivatives slow coupling kinetics.

- Solid-Phase Support : Pore size and loading capacity of CPG (controlled pore glass) affect accessibility . Reproducibility requires strict protocol standardization, including solvent drying and activator quality control .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。